molecular formula C17H20N4O B2615235 1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one CAS No. 2415520-74-8

1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B2615235
CAS No.: 2415520-74-8
M. Wt: 296.374
InChI Key: PNPNFDWLZFMECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one is a synthetic organic compound with the molecular formula C17H20N4O This compound is characterized by a piperazine ring substituted with a benzyl group and a 6-ethylpyrimidin-4-yl group

Preparation Methods

The synthesis of 1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Introduction of the Pyrimidine Moiety: The 6-ethylpyrimidin-4-yl group is incorporated through condensation reactions involving pyrimidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound to its reduced forms.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

1-Benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyrimidine moiety and exhibit a range of biological activities, including antifibrotic and antimicrobial properties.

    Pyrimidine Derivatives: Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(6-ethylpyrimidin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-15-10-16(19-13-18-15)20-8-9-21(17(22)12-20)11-14-6-4-3-5-7-14/h3-7,10,13H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNFDWLZFMECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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